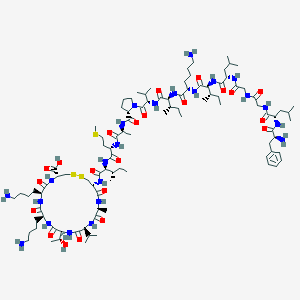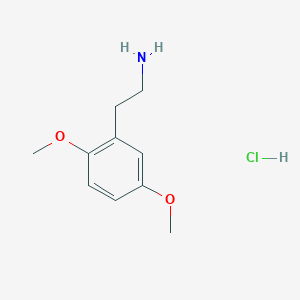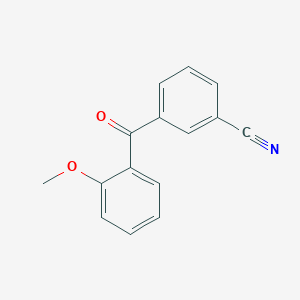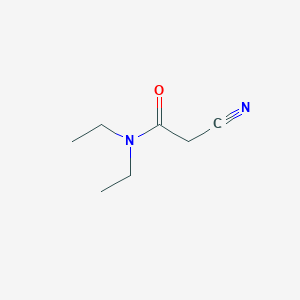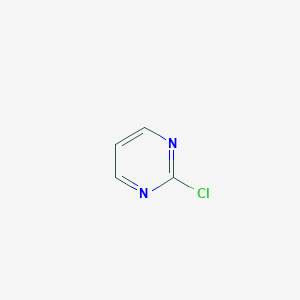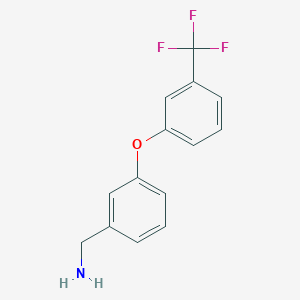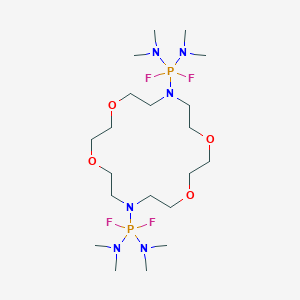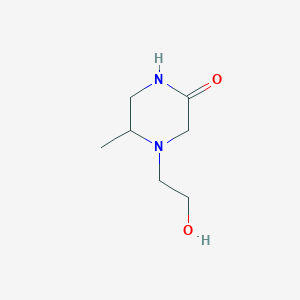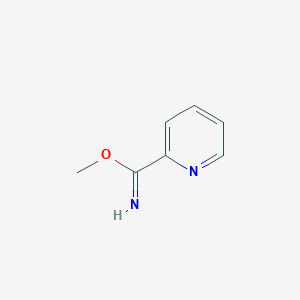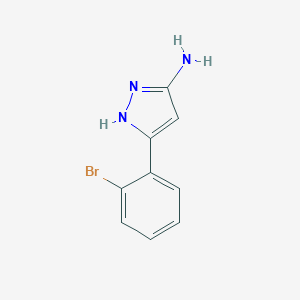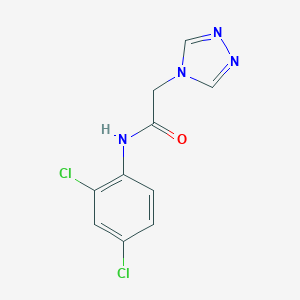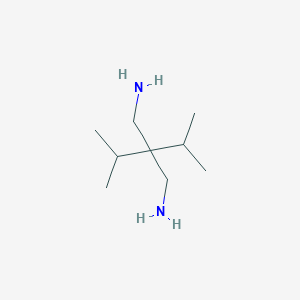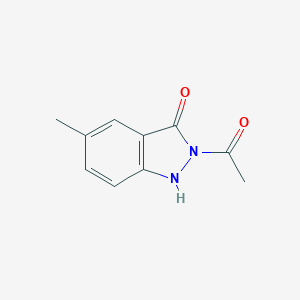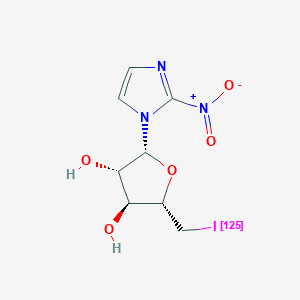
Iodoazomycin arabinoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodoazomycin arabinoside (IAZA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. IAZA is a nitroimidazole derivative that has been shown to selectively accumulate in hypoxic cells, making it a promising tool for the detection and treatment of cancer. In addition, IAZA has been used in the study of various biological processes, including DNA synthesis and protein synthesis.
Mécanisme D'action
The mechanism of action of Iodoazomycin arabinoside is complex and not fully understood. Iodoazomycin arabinoside is thought to selectively accumulate in hypoxic cells due to the presence of nitroreductase enzymes. These enzymes reduce the nitro group of Iodoazomycin arabinoside, leading to the formation of a radical species that binds to cellular macromolecules. The binding of Iodoazomycin arabinoside to cellular macromolecules leads to the inhibition of DNA synthesis and protein synthesis.
Effets Biochimiques Et Physiologiques
Iodoazomycin arabinoside has been shown to have a variety of biochemical and physiological effects. Iodoazomycin arabinoside has been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, Iodoazomycin arabinoside has been shown to inhibit angiogenesis, or the formation of new blood vessels, in tumors. This property makes Iodoazomycin arabinoside a potential anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
Iodoazomycin arabinoside has several advantages for use in lab experiments. Iodoazomycin arabinoside is a selective agent that targets hypoxic cells, making it a valuable tool for the study of cancer and other hypoxic conditions. In addition, Iodoazomycin arabinoside is a potent inhibitor of DNA synthesis and protein synthesis, making it a valuable tool for the study of these processes.
However, there are also limitations to the use of Iodoazomycin arabinoside in lab experiments. Iodoazomycin arabinoside is a complex molecule that requires specialized equipment and expertise for synthesis and handling. In addition, the mechanism of action of Iodoazomycin arabinoside is not fully understood, making it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of Iodoazomycin arabinoside. One potential future direction is the development of Iodoazomycin arabinoside as an anti-cancer agent. Iodoazomycin arabinoside has been shown to selectively accumulate in hypoxic cells and induce apoptosis, making it a promising candidate for cancer treatment.
Another future direction is the study of Iodoazomycin arabinoside in the context of other hypoxic conditions, such as ischemia and stroke. Iodoazomycin arabinoside has been shown to selectively accumulate in hypoxic cells, making it a potential tool for the detection and treatment of these conditions.
Finally, the mechanism of action of Iodoazomycin arabinoside is not fully understood, and further research is needed to elucidate the molecular targets of Iodoazomycin arabinoside. This information could lead to the development of more selective and potent inhibitors of DNA synthesis and protein synthesis.
Conclusion:
In conclusion, Iodoazomycin arabinoside is a promising tool in scientific research due to its unique properties. Iodoazomycin arabinoside selectively accumulates in hypoxic cells, making it a valuable tool for the detection and treatment of cancer. In addition, Iodoazomycin arabinoside has been used in the study of DNA synthesis and protein synthesis. The mechanism of action of Iodoazomycin arabinoside is complex and not fully understood, and further research is needed to elucidate its molecular targets. Overall, Iodoazomycin arabinoside has the potential to be a valuable tool in the study of hypoxic conditions and the development of new anti-cancer agents.
Méthodes De Synthèse
The synthesis of Iodoazomycin arabinoside involves the reaction of 2-(2-nitro-1H-imidazol-1-yl)-1,3,4-tri-O-acetyl-α-D-arabinopyranose with iodine monochloride. The resulting product is then deacetylated to produce Iodoazomycin arabinoside. The synthesis of Iodoazomycin arabinoside is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
Iodoazomycin arabinoside has been used in a variety of scientific research applications. One of the most promising applications of Iodoazomycin arabinoside is in the detection and treatment of cancer. Iodoazomycin arabinoside selectively accumulates in hypoxic cells, which are commonly found in solid tumors. This property makes Iodoazomycin arabinoside a valuable tool for the detection of tumors using positron emission tomography (PET) imaging. In addition, Iodoazomycin arabinoside has been shown to sensitize hypoxic cells to radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Iodoazomycin arabinoside has also been used in the study of DNA synthesis and protein synthesis. Iodoazomycin arabinoside has been shown to inhibit DNA synthesis by binding to the DNA polymerase enzyme. This property makes Iodoazomycin arabinoside a valuable tool for studying DNA replication and repair. In addition, Iodoazomycin arabinoside has been shown to inhibit protein synthesis by binding to the ribosome. This property makes Iodoazomycin arabinoside a valuable tool for studying protein synthesis and translation.
Propriétés
Numéro CAS |
138172-12-0 |
|---|---|
Nom du produit |
Iodoazomycin arabinoside |
Formule moléculaire |
C8H10IN3O5 |
Poids moléculaire |
353.09 g/mol |
Nom IUPAC |
(2S,3S,4S,5R)-2-((125I)iodanylmethyl)-5-(2-nitroimidazol-1-yl)oxolane-3,4-diol |
InChI |
InChI=1S/C8H10IN3O5/c9-3-4-5(13)6(14)7(17-4)11-2-1-10-8(11)12(15)16/h1-2,4-7,13-14H,3H2/t4-,5-,6+,7-/m1/s1/i9-2 |
Clé InChI |
FWNOUYXMHAJQMU-DFAKLWRTSA-N |
SMILES isomérique |
C1=CN(C(=N1)[N+](=O)[O-])[C@H]2[C@H]([C@@H]([C@H](O2)C[125I])O)O |
SMILES |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
SMILES canonique |
C1=CN(C(=N1)[N+](=O)[O-])C2C(C(C(O2)CI)O)O |
Autres numéros CAS |
138172-12-0 |
Synonymes |
1-(5-iodo-5-deoxy-beta-arabinofuranosyl)-2-nitroimidazole IAZA iodoazomycin arabinoside |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




